molecular formula C14H14ClNS B13983363 n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline CAS No. 6632-01-5

n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline

Cat. No.: B13983363
CAS No.: 6632-01-5
M. Wt: 263.8 g/mol
InChI Key: ANSUYONBIVVFTK-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline is a chemical compound with the molecular formula C14H14ClNS. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl-ethyl chain, which is further connected to an aniline moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the bromoethylamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
  • 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
  • Thiazole derivatives

Uniqueness

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline is unique due to its specific structural features, such as the presence of a chlorophenyl group and a sulfanyl-ethyl chain. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

6632-01-5

Molecular Formula

C14H14ClNS

Molecular Weight

263.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]aniline

InChI

InChI=1S/C14H14ClNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2

InChI Key

ANSUYONBIVVFTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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